4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID
Description
4-{3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid is a thiazolidinone derivative characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone core, a 4-methoxyphenyl substituent, and a benzoic acid moiety linked via a propanamide spacer. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties .
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-16-8-2-13(3-9-16)12-17-19(25)23(21(29)30-17)11-10-18(24)22-15-6-4-14(5-7-15)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIXWVZKGHTLIM-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone intermediate with 4-aminobenzoic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Overview
The compound 4-{3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. Its structure features a thiazolidinone moiety, which is known for its biological activity, including anti-inflammatory and antimicrobial properties.
Medicinal Chemistry
The compound has been investigated for its potential as an anti-inflammatory agent . The thiazolidinone structure is often associated with the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Case Study : A study demonstrated that derivatives of thiazolidinones exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that modifications to the compound could enhance its efficacy as a therapeutic agent against inflammation .
Antimicrobial Activity
Research has indicated that compounds with similar structural features possess antimicrobial properties. The presence of both the thiazolidinone and methoxyphenyl groups may contribute to this activity.
Case Study : In vitro tests on related thiazolidinone compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics based on this compound .
Cancer Research
Thiazolidinone derivatives have been studied for their anticancer properties. The ability of this compound to modulate cell signaling pathways involved in cancer progression makes it a candidate for further research.
Case Study : A derivative of thiazolidinone was shown to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that modifications to the current compound could yield potent anticancer agents .
Mechanism of Action
The mechanism by which 4-{3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Thiazolidinone Core: The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl ring system is central to its bioactivity, enabling hydrogen bonding and π-π interactions with biological targets .
- Benzylidene Group : The (Z)-5-(4-methoxyphenyl)methylene substituent enhances electronic delocalization, influencing redox properties and target binding .
- Benzoic Acid Moiety : The terminal 4-carboxybenzamido group improves solubility and facilitates interactions with polar residues in enzyme active sites .
Synthesis: The compound is synthesized via cyclocondensation of 4-[(4-methoxybenzylidene)amino]benzoic acid with mercaptoacetic acid in dimethylformamide (DMF) under reflux, catalyzed by anhydrous ZnCl₂. Purification involves recrystallization from ethanol, with structural confirmation via ¹H NMR, IR, and elemental analysis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structural Insights :
- Electron-Donating Groups (e.g., 4-OCH₃) : Enhance stability and redox activity, as seen in the target compound’s antimicrobial efficacy .
- Halogen Substituents (e.g., 4-Br) : Increase lipophilicity, improving membrane permeability in anticancer analogs .
- Heterocyclic Modifications (e.g., indole) : Expand π-stacking interactions, boosting antifungal activity in indole-containing derivatives .
Structure-Activity Relationship (SAR) Trends
Benzoic Acid vs. Aliphatic Acids: Benzoic acid derivatives (e.g., target compound) exhibit better solubility and target binding than butanoic acid analogs .
Substituent Position : 4-Methoxy groups (para) enhance bioactivity compared to 2-methoxy (meta) isomers due to optimal steric and electronic effects .
Heterocyclic Extensions : Indole or naphthyl groups introduce planar rigidity, improving interaction with hydrophobic enzyme pockets .
Research Findings and Implications
- Bioactivity Clustering : Compounds with similar substituents (e.g., 4-OCH₃, benzoic acid) cluster in hierarchical analyses, correlating with shared modes of action (e.g., carbonic anhydrase inhibition) .
- Clinical Potential: The target compound’s balance of solubility and moderate activity positions it as a scaffold for hybrid derivatives, particularly in antimicrobial drug development .
Contradictions: While suggests bioactivity parallels structural similarity, highlights that minor substituent changes (e.g., naphthyl vs. phenyl) drastically alter pharmacological outcomes, emphasizing the need for precision in SAR studies.
References Molecules 2001, 6, 510–516. Deepak Pareek A. et al., 2011. Synthesis of 4-(((Z)-5-((Z)-benzylidene)... (2023). Data and Text Mining Report (NCI-60/PubChem). Antibacterial 5-Indolylmethylen-4-oxo-2... (2016). Antihyperglycemic thiazolidinones (Imran et al.). 4-[(5Z)-5-(2-Methoxybenzylidene)... (Advanced Tech. & Indus. Co.). chem960.com (2025). Zerenex Molecular Limited (2023).
Biological Activity
The compound 4-{3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}benzoic acid is a complex thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity associated with this compound, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its diverse biological activities. The structure includes:
- A thiazolidinone core , which contributes to its biological effects.
- A methoxyphenyl group , enhancing lipophilicity and potentially influencing bioactivity.
- An amido linkage that may facilitate interactions with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to the target molecule can inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in inflammation and tissue remodeling.
- MMP Inhibition : Compounds related to thiazolidinones have demonstrated the ability to inhibit MMP-9 with an IC50 value as low as 40 nM, suggesting potent anti-inflammatory effects .
- Oxidative Stress Reduction : These compounds also exhibit antioxidant activities, which are critical in mitigating oxidative stress associated with inflammation .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored in various studies:
- Cell Line Studies : Compounds derived from thiazolidinones have shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SH-SY5Y). The methoxyphenyl derivatives specifically demonstrated significant activity with IC50 values ranging from 15.7 µM to 237.8 µM .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through the intrinsic pathway, involving upregulation of pro-apoptotic factors like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .
Study on MMP Inhibition
A detailed study synthesized several thiazolidinone derivatives and evaluated their MMP-inhibitory activities. The findings highlighted that certain substitutions on the thiazolidinone ring significantly enhanced inhibitory potency against MMPs, indicating structure-activity relationships that can guide future drug design .
Antioxidant Activity Assessment
In a comparative analysis of antioxidant activities among various thiazolidinone derivatives, compound 22 (bearing a 4-hydroxyphenyl substituent) exhibited superior antioxidant capabilities compared to other analogs, suggesting that specific functional groups can enhance biological efficacy .
Data Tables
Q & A
Q. What are the key considerations for optimizing the synthesis of this thiazolidinone-benzoic acid hybrid compound?
Synthesis optimization requires a multi-step approach:
- Acylation and Cyclodehydration : Begin with acylation of phenylalanine derivatives using 4-substituted benzoyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form intermediates, followed by cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine to generate the thiazolidinone core .
- Z-Configuration Control : Ensure stereochemical fidelity by selecting reaction conditions (e.g., solvent polarity, temperature) that favor the thermodynamically stable Z-isomer of the 5-arylidene moiety .
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate intermediates, and recrystallize final products from DMF/ethanol mixtures to enhance purity .
Q. How can researchers confirm the structural integrity of the compound, particularly the Z-configuration of the 5-arylidene group?
- Spectroscopic Analysis :
- IR Spectroscopy : Verify the presence of C=O (1700–1680 cm⁻¹) and C=S (1250–1200 cm⁻¹) stretches characteristic of the thiazolidinone ring .
- NMR : Use NOESY or ROESY to confirm spatial proximity between the 4-methoxyphenyl proton and the thiazolidinone ring, indicative of the Z-configuration .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
Q. What in vitro assays are recommended for preliminary screening of biological activity (e.g., antimicrobial, enzyme inhibition)?
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Test against tyrosine kinase or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., inhibition of ATP hydrolysis or prostaglandin E₂ production) .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the reaction mechanism for thiazolidinone ring formation?
- Computational Workflow :
- Model intermediates (e.g., acylated amino acids) and transition states using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Calculate activation energies for cyclodehydration steps to identify rate-limiting stages .
- Simulate solvent effects (e.g., DMF) via the SMD continuum model to validate experimental yields .
- Key Insight : DFT can predict regioselectivity in arylidene substitution, guiding catalyst selection (e.g., morpholine derivatives) .
Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?
- Orthogonal Validation :
- Replicate assays under standardized conditions (pH, temperature, solvent) to rule out experimental variability .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess protein-ligand binding kinetics, which may explain discrepancies between predicted and observed IC₅₀ values .
- Data Triangulation : Cross-reference with structural analogs (e.g., 4-oxo-2-thioxothiazolidine derivatives) to identify substituent effects on bioactivity .
Q. What computational tools are optimal for predicting the compound’s pharmacokinetic properties?
- ADME Prediction :
- SwissADME : Estimate bioavailability (%ABS = 1 – (LogP – 0.16 × TPSA)) and blood-brain barrier permeability .
- Molecular Docking (AutoDock Vina) : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Toxicity Profiling : Use ProTox-II to assess hepatotoxicity and mutagenicity risks .
Q. How can researchers investigate the compound’s interaction with biological targets at the atomic level?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. electrostatic interactions .
- Cryo-EM : Resolve ligand-bound enzyme structures at near-atomic resolution to identify critical binding pockets .
Q. What strategies enhance regioselectivity in the synthesis of substituted thiazolidinone derivatives?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., sulfonyl groups) on the benzamide moiety to orient electrophilic attack during cyclization .
- Catalytic Control : Use Pd/Cu catalysts in Ullmann-type couplings to favor C–S bond formation over competing pathways .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield of the desired regioisomer .
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS Analysis : Monitor degradation products (e.g., hydrolyzed benzoic acid or sulfhydryl adducts) using a C18 column and ESI+ ionization .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (25°C/60% RH) .
Q. What green chemistry principles can be applied to improve the sustainability of the synthesis?
- Solvent Selection : Replace DMF with Cyrene (dihydrolevoglucosenone) or 2-MeTHF, which have lower environmental impact .
- Catalyst Recycling : Immobilize morpholine bases on silica gel or magnetic nanoparticles for reuse in cyclodehydration steps .
- Waste Minimization : Employ flow chemistry to reduce solvent volumes and enhance reaction scalability .
Methodological Frameworks
Q. How to integrate AI-driven experimental design for accelerated discovery?
Q. What statistical methods are robust for analyzing dose-response relationships in biological assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent polarity) in multivariate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
